Ethane-1,2-diol;terephthalic acid

Vue d'ensemble

Description

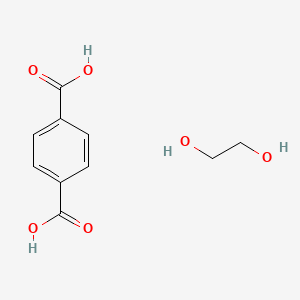

Ethane-1,2-diol;terephthalic acid is a compound that consists of ethane-1,2-diol and terephthalic acid . Ethane-1,2-diol, also known as ethylene glycol, is a colorless, odorless liquid. Terephthalic acid, on the other hand, is a white crystalline powder . This compound is commonly used in the production of polyester fibers and polyethylene terephthalate (PET) resins, which are widely used in the textile and packaging industries .

Synthesis Analysis

Ethane-1,2-diol is reacted with benzene-1,4-dicarboxylic acid (sometimes known as terephthalic acid), or its dimethyl ester, in the presence of a catalyst, to produce initially the monomer and low molecular mass oligomers (containing up to about 5 monomer units) .

Molecular Structure Analysis

The polyester Dacron and the polyamide Nylon 66, shown here, are two examples of synthetic condensation polymers, also known as step-growth polymers . In contrast to chain-growth polymers, most of which grow by carbon-carbon bond formation, step-growth polymers generally grow by carbon-heteroatom bond formation (C-O & C-N in Dacron & Nylon respectively) .

Chemical Reactions Analysis

These polymerizations often (but not always) occur with loss of a small byproduct, such as water, and generally (but not always) combine two different components in an alternating structure . The terminal functional groups on a chain remain active, so that groups of shorter chains combine into longer chains in the late stages of polymerization .

Physical And Chemical Properties Analysis

Ethane-1,2-diol;terephthalic acid has a wide range of applications due to its ability to form strong hydrogen bonds and its excellent thermal stability . It is known for its high boiling point, low volatility, and good chemical resistance .

Applications De Recherche Scientifique

Textile Industry

Polyester Fibers (Terylene or Dacron): PET is extensively used to produce fibers for the textile industry. These fibers are known for their durability, resistance to stretching and shrinking, and quick-drying properties. They are used in clothing such as suits, shirts, and skirts, either alone or blended with natural fibers like cotton. Additionally, PET fibers provide good heat insulation and are used in anoraks and bedding duvets .

Packaging Materials

Beverage Bottles and Food Containers: One of the most recognizable uses of PET is in the packaging industry, particularly for making bottles for water and carbonated soft drinks. PET’s excellent barrier properties against gases, high strength-to-mass ratio, and recyclability make it an ideal choice for beverage packaging. It is also used for food containers due to its safety and ability to maintain the freshness of the contents .

Film Production

Audio and Video Tapes, X-ray Films: PET can be processed into thin films which have applications in audio and video tapes due to their dimensional stability and clarity. In the medical field, PET films are used in X-ray films for their transparency and fine detail reproduction capabilities .

Automotive Industry

Car Tire Cords, Hoses, and Belts: The automotive industry utilizes PET for manufacturing car tire cords, hoses, and belts. The material’s high tensile strength and resistance to wear and tear make it suitable for these applications, contributing to vehicle safety and longevity .

Electrical Insulation

Insulating Films: PET’s excellent insulating properties are exploited in the electrical industry where it is used to produce insulating films. These films are essential components in capacitors and transformers, providing reliable performance and durability .

Medical Field

Sterilizable Medical Devices: PET’s ability to withstand high temperatures allows it to be used in medical devices that require sterilization. Its biocompatibility ensures that it can be safely used in various medical applications without adverse reactions .

Engineering Plastics

High-Performance Components: Due to its high melting point and strength, PET is classified as an engineering plastic. It is used to manufacture high-performance components in machinery and electronics that require robust materials capable of withstanding harsh conditions .

Mécanisme D'action

Target of Action

Ethane-1,2-diol;terephthalic acid, also known as ethylene glycol and terephthalic acid, primarily targets the formation of polyesters . The compound plays a crucial role in the production of polyethylene terephthalate (PET), a widely used plastic in various industries .

Mode of Action

The mode of action involves a reaction between the acid (terephthalic acid) with two -COOH groups, and the alcohol (ethane-1,2-diol) with two -OH groups . This reaction results in the formation of ester linkages, with the loss of a water molecule every time an ester linkage is made . The resulting chain is a polyester, specifically PET .

Biochemical Pathways

The biochemical pathway involved in the action of ethane-1,2-diol;terephthalic acid is the synthesis of polyesters, particularly PET . The process is generally achieved by a polycondensation reaction . The monomers, terephthalic acid and ethylene glycol, can be further utilized by microorganisms, entering the tricarboxylic acid cycle (TCA cycle) or being converted into high-value chemicals .

Result of Action

The primary result of the action of ethane-1,2-diol;terephthalic acid is the formation of PET . PET is a robust and versatile material used in various applications, including the textile industry and packaging . It’s known for its high tensile strength, durability, and resistance to degradation .

Action Environment

The action of ethane-1,2-diol;terephthalic acid can be influenced by environmental factors. For instance, the ester linkages in PET can be broken when exposed to dilute alkali, resulting in the formation of ethane-1,2-diol and the salt of the carboxylic acid . The reaction temperature and pressure also play a crucial role in the polymerization process .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethane-1,2-diol;terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBGDKNYYMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-68-3, 9057-77-6, 68584-21-4 | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9057-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.38 | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ethane-1,2-diol;terephthalic acid | |

Color/Form |

Offered as oriented film or fiber | |

CAS RN |

25038-59-9 | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C | |

| Record name | POLYETHYLENE TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide;methanesulfonic acid;hydrate](/img/structure/B1256250.png)

![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)

![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)